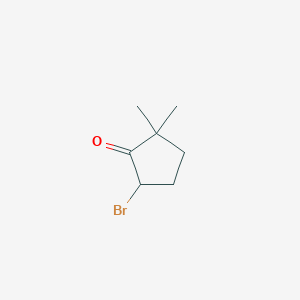

5-Bromo-2,2-dimethylcyclopentanone

Description

Contextualization within Halogenated Cyclopentanone (B42830) Chemistry and its Academic Significance

Halogenated organic compounds are of immense importance in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgjk-sci.com The introduction of a halogen atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. jk-sci.com Within this broad class, halogenated cyclopentanones represent a specific and highly reactive group of molecules. The presence of the halogen atom, an electron-withdrawing group, adjacent to the carbonyl function enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. cymitquimica.com

The academic significance of 5-Bromo-2,2-dimethylcyclopentanone stems from its utility in probing reaction mechanisms and in the stereoselective synthesis of complex molecules. The rigid cyclopentane (B165970) framework, coupled with the defined stereocenter at the bromine-bearing carbon, provides an excellent platform for studying the stereochemical outcomes of various transformations.

Role as a Versatile Synthetic Precursor and Building Block in Organic Chemistry Research

The true strength of this compound lies in its versatility as a synthetic precursor. The bromine atom can be readily displaced by a variety of nucleophiles or participate in coupling reactions, allowing for the introduction of diverse functional groups. cymitquimica.com Furthermore, the ketone functionality can undergo a wide array of transformations, including reductions, additions, and enolate chemistry.

This dual reactivity makes it a powerful building block for the construction of more complex molecular architectures. For instance, it can serve as a key intermediate in the synthesis of natural products and their analogues, as well as in the development of novel bioactive compounds. Its application extends to the synthesis of other cyclic and acyclic compounds through ring-opening or rearrangement reactions.

Overview of Key Research Trajectories and Scientific Relevance

Current research involving this compound and related halogenated ketones is focused on several key areas. A major trajectory involves the development of new and more efficient methods for their synthesis, with a growing emphasis on green and sustainable chemistry. organic-chemistry.org Another significant area of investigation is the exploration of their reactivity in novel, stereoselective transformations. This includes the use of transition metal catalysis to effect challenging bond formations.

The scientific relevance of this research is underscored by the potential to access novel chemical space and to develop more efficient synthetic routes to valuable target molecules. The insights gained from studying the reactivity of compounds like this compound contribute to a deeper understanding of fundamental principles in organic chemistry, which in turn fuels further innovation.

Chemical and Physical Properties

This compound possesses a unique set of properties that underpin its utility in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₁₁BrO chembk.comnih.govchemspider.com |

| Molecular Weight | 191.07 g/mol chembk.com |

| Appearance | Typically a solid at room temperature cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water cymitquimica.com |

| Boiling Point (Predicted) | 200.8±33.0 °C chembk.com |

| Density (Predicted) | 1.384±0.06 g/cm³ chembk.com |

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2,2-dimethylcyclopentanone (B1329810). nih.gov This reaction typically involves the treatment of the parent ketone with a brominating agent. A common method for the bromination of ketones is the reaction with bromine in a suitable solvent. google.com The reaction proceeds via an enol or enolate intermediate, with the bromine adding to the alpha-carbon of the carbonyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,2-dimethylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGETZFSNTKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 5 Bromo 2,2 Dimethylcyclopentanone

Established Synthetic Pathways and Historical Context

The traditional synthesis of 5-Bromo-2,2-dimethylcyclopentanone primarily relies on the regioselective bromination of a suitable cyclopentanone (B42830) precursor. This involves the careful introduction of a bromine atom at the C-5 position, which is alpha to the carbonyl group.

The regioselective bromination of unsymmetrical ketones like 2,2-dimethylcyclopentanone (B1329810) is a critical step in the synthesis of the target molecule. The position of halogenation is influenced by whether the reaction is conducted under acidic or basic conditions.

Under acidic conditions, the reaction proceeds through an enol intermediate. The more substituted enol is generally more stable, leading to bromination at the more substituted α-carbon. However, in the case of 2,2-dimethylcyclopentanone, the C-2 position is fully substituted, directing bromination to the C-5 position. Common brominating agents for acid-catalyzed reactions include elemental bromine in acetic acid. nih.gov The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the bromine. youtube.com

Under basic conditions, bromination occurs via an enolate intermediate. The less sterically hindered proton is typically removed, leading to the formation of the kinetic enolate and subsequent bromination at the less substituted α-carbon. chemtube3d.com For 2,2-dimethylcyclopentanone, this would also favor bromination at the C-5 position. However, base-catalyzed halogenation can be difficult to control and may lead to polyhalogenation. chemtube3d.com

A variety of brominating reagents have been employed to achieve regioselectivity. N-bromosuccinimide (NBS) is a common reagent for allylic and benzylic bromination, but it can also be used for the α-bromination of ketones. Copper(II) bromide is another reagent that can effect the bromination of ketones, often with high regioselectivity. scilit.com

Table 1: Comparison of Bromination Conditions for Ketones

| Condition | Intermediate | Product | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic | Enol | Thermodynamic | Good control, monosubstitution | Requires stoichiometric acid, can be slow |

The primary precursor for the synthesis of this compound is 2,2-dimethylcyclopentanone. The synthesis of this precursor can be achieved through several routes. One common method involves the Dieckmann condensation of a diester, such as dimethyl adipate, followed by alkylation. A patent describes a process starting from dimethyl adipate, which undergoes condensation, methylation to 2-methylcyclopentanone, and a subsequent methylation to yield 2,2-dimethylcyclopentanone. patsnap.com Another approach reported in the literature starts from isopropyl cyanide and 1-bromo-3-chloropropane. patsnap.com

A patented method for preparing 2,2-dimethylcyclopentanone involves the following steps:

Methylation of 2-methoxycarbonylcyclopentanone to yield 2-methyl-2-methoxycarbonylcyclopentanone.

Protection of the keto-carbonyl group.

Reduction of the ester group to an alcohol.

Deprotection of the carbonyl group.

Bromination of the resulting 2-hydroxymethyl-2-methylcyclopentanone. patsnap.com

Functional group interconversions may be necessary to introduce the desired functionality or to protect certain groups during the synthesis. For instance, the protection of the carbonyl group as a ketal allows for selective reactions at other parts of the molecule.

Advanced and Stereochemical Approaches in Synthesis

More recent synthetic strategies for halogenated cyclopentanones focus on the use of catalysts to improve efficiency and selectivity, as well as methods to control the stereochemistry of the product.

Catalytic methods for the α-halogenation of ketones offer several advantages over traditional stoichiometric methods, including milder reaction conditions and reduced waste. Transition metal catalysts, particularly those based on palladium and copper, have been shown to be effective for α-bromination. For example, a palladium(II) complex has been used for the asymmetric α-bromination of ketones, yielding chiral α-bromoketones with moderate to high enantiomeric excess. researchgate.net

Organocatalysis has also emerged as a powerful tool for selective halogenation. Triphenylphosphine oxide has been used as a catalyst for the reductive halogenation of α,β-unsaturated ketones to produce α-haloketones. organic-chemistry.org This method utilizes N-halosuccinimides as the halogen source and trichlorosilane (B8805176) as a reducing agent. organic-chemistry.org

Table 2: Examples of Catalytic Bromination of Ketones

| Catalyst System | Substrate | Halogen Source | Key Features |

|---|---|---|---|

| Palladium(II)-BINAP | Ketones | Copper(II) bromide | Enantioselective |

The C-5 position of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Diastereoselective and enantioselective synthesis of substituted cyclopentanones can be achieved through various strategies. thieme-connect.comucd.ie

One approach is the use of chiral catalysts, as mentioned in the previous section, which can induce asymmetry during the bromination step. researchgate.net Another strategy involves the use of chiral auxiliaries attached to the cyclopentanone precursor. The auxiliary can direct the incoming bromine atom to one face of the molecule, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Dynamic kinetic resolution is another powerful technique that can be applied to the synthesis of chiral cyclopentanones. acs.org This method involves the resolution of a racemic mixture where one enantiomer is selectively transformed while the other is racemized, allowing for a theoretical yield of 100% of a single enantiomer.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several sustainable practices can be considered.

The use of catalytic methods, as opposed to stoichiometric reagents, is a key principle of green chemistry as it reduces waste. nih.gov The development of catalytic systems that can operate in environmentally benign solvents, such as water or ethanol (B145695), is also a significant goal. nih.gov

Furthermore, sourcing starting materials from renewable feedstocks is a crucial aspect of sustainable synthesis. researchgate.net For instance, cyclopentanone derivatives can be synthesized from furfural (B47365), a platform chemical derived from biomass. rsc.org While a direct route from furfural to this compound has not been reported, the development of such pathways from renewable resources is an active area of research. researchgate.netresearchgate.net The use of flow chemistry can also contribute to a more sustainable process by improving efficiency, safety, and scalability. durham.ac.uk

Optimization of Synthetic Efficiency and Scalability in Research Settings

The optimization of synthetic routes for compounds like this compound in a research setting is a multifaceted endeavor that aims to enhance reaction efficiency, reduce costs, and ensure the process is scalable. Key parameters that are typically investigated include the choice of brominating agent, solvent system, reaction temperature, and catalyst, as well as the development of continuous flow processes.

Brominating Agents and Reaction Conditions

The direct bromination of the precursor, 2,2-dimethylcyclopentanone, is the most straightforward approach. Various brominating agents can be employed, each with its own advantages and disadvantages concerning reactivity, selectivity, and safety. Common choices include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

In a research context, the optimization of the bromination of 2,2-dimethylcyclopentanone would involve a systematic study of these reagents under different conditions. For instance, a comparative study might be conducted as illustrated in the table below, using a consistent reaction scale to evaluate the effectiveness of each brominating agent.

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | By-products |

| Br₂ | Acetic Acid | 25 | 4 | 75 | HBr, polybrominated species |

| NBS | CCl₄ | 80 (reflux) | 2 | 85 | Succinimide |

| DBDMH | Dichloromethane | 25 | 3 | 90 | 5,5-dimethylhydantoin |

The data presented in Table 1 is a hypothetical representation of a typical optimization study. From such a study, DBDMH might be identified as a superior reagent in terms of yield and milder reaction conditions. Further optimization would then focus on this reagent, exploring variations in solvent, temperature, and reaction time to maximize the yield and purity of this compound.

Solvent Effects and Green Chemistry Considerations

For the synthesis of this compound, research into more environmentally benign solvents would be a priority. This could involve testing a range of solvents with different polarities and properties.

Table 2: Effect of Solvent on the DBDMH-mediated Bromination of 2,2-dimethylcyclopentanone

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

| Dichloromethane | 9.1 | 3 | 90 |

| Ethyl Acetate | 6.0 | 5 | 82 |

| Acetonitrile (B52724) | 37.5 | 2.5 | 92 |

| Water (biphasic) | 80.1 | 4 | 88 |

As suggested by the hypothetical data in Table 2, a solvent like acetonitrile could potentially lead to a higher yield and faster reaction time. Furthermore, the use of a biphasic system with water is an attractive option for scalability as it can simplify the work-up procedure and reduce the use of volatile organic compounds. A patented process for the synthesis of 2-bromocyclopentanone (B1279250) highlights the advantages of a biphasic water-organic solvent system for industrial-scale production, suggesting this could be a promising avenue for the scalable synthesis of its 2,2-dimethyl derivative google.com.

Scalability and Continuous Flow Synthesis

A significant goal in optimizing a synthetic methodology is to ensure its scalability. Reactions that perform well on a laboratory scale may not be directly transferable to a larger scale due to issues with heat transfer, mixing, and safety.

Continuous flow chemistry offers a modern solution to many of the challenges associated with scaling up batch reactions. The synthesis of α-halo ketones has been successfully demonstrated in continuous flow systems, offering advantages such as improved safety, better temperature control, and higher throughput.

A hypothetical continuous flow setup for the synthesis of this compound could involve pumping a solution of 2,2-dimethylcyclopentanone and a brominating agent through a heated reactor coil. The reaction mixture would then pass through a back-pressure regulator to maintain the desired pressure and temperature, followed by an in-line purification step.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | 1-10 g | >100 g/day |

| Reaction Time | 2-4 hours | < 10 minutes residence time |

| Yield | 85-92% | 95-99% |

| Safety | Exothermicity can be an issue | Excellent heat transfer, minimal reagent volume at any given time |

| Purity | Requires column chromatography | Can incorporate in-line purification |

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in terms of efficiency and scalability. Research in this area would focus on optimizing parameters such as flow rate, temperature, and reagent concentration to achieve the highest possible throughput and purity.

Reactivity and Mechanistic Studies of 5 Bromo 2,2 Dimethylcyclopentanone

Nucleophilic Substitution Reactions and Their Mechanistic Elucidation

Nucleophilic substitution at the α-carbon of a ketone is a pivotal transformation. For 5-Bromo-2,2-dimethylcyclopentanone, the interplay between the substrate's structure and the nature of the nucleophile dictates the operative mechanism.

Investigations of SN1 and SN2 Pathways with Diverse Nucleophiles

The primary mechanistic pathways for nucleophilic substitution are the unimolecular (SN1) and bimolecular (SN2) routes. In the case of α-haloketones like this compound, the SN2 pathway is generally favored. jove.comjove.com The SN1 mechanism is energetically unfavorable because it would involve the formation of an α-carbonyl carbocation. jove.comjove.com This intermediate is destabilized by the adjacent electron-withdrawing carbonyl group, which creates an electron-deficient oxygen through resonance. jove.com

Conversely, the SN2 reaction at the α-carbon of ketones is notably faster than in corresponding alkyl halides. nih.gov This enhanced reactivity can be attributed to the electronic influence of the carbonyl group, which polarizes the C-Br bond, making the α-carbon more electrophilic. nih.gov Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the carbonyl π-system. youtube.com

The choice of nucleophile is critical. Less basic nucleophiles, such as halides or carboxylates, tend to favor substitution. jove.comjove.com The use of strong, basic nucleophiles can lead to competing elimination reactions or the formation of enolates, which can participate in other reaction pathways. jove.com

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile | Solvent | Predominant Pathway | Product |

| Sodium Iodide | Acetone | SN2 | 5-Iodo-2,2-dimethylcyclopentanone |

| Sodium Azide | DMF | SN2 | 5-Azido-2,2-dimethylcyclopentanone |

| Sodium Acetate | Acetic Acid | SN2 | 2,2-Dimethyl-5-oxocyclopentyl acetate |

This table presents plausible, representative outcomes for illustrative purposes.

Stereochemical Consequences and Control in Substitution Processes

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. For a chiral substrate, this leads to a predictable stereochemical outcome. In the context of this compound, if the starting material were enantiomerically pure (e.g., (R)-5-Bromo-2,2-dimethylcyclopentanone), the SN2 reaction would be expected to yield the corresponding (S)-substituted product. This stereospecificity is a direct consequence of the backside attack of the nucleophile on the carbon-bromine bond. up.ac.za

Controlling the stereochemistry of these reactions is of paramount importance in asymmetric synthesis. The predictable nature of the SN2 pathway allows for the transfer of stereochemical information from the starting material to the product.

Elimination Reactions and Formation of Unsaturated Systems

In the presence of a base, this compound can undergo elimination reactions to form unsaturated cyclopentenone derivatives. The mechanism of these reactions, either E1 or E2, and the resulting regioselectivity are influenced by the base strength, solvent, and steric factors. byjus.compharmaguideline.com

Mechanistic Analysis of E1 and E2 Pathways

The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon, and the leaving group departs simultaneously to form a double bond. byjus.compharmaguideline.com This pathway requires an anti-periplanar arrangement between the β-hydrogen and the bromine atom. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. chemicalnote.com Strong, non-nucleophilic bases are typically employed to favor E2 elimination over substitution.

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate, followed by rapid deprotonation by a weak base to form the alkene. byjus.compharmaguideline.com However, as with SN1 reactions, the formation of an α-carbonyl carbocation is disfavored, making the E1 pathway less likely for this compound under standard conditions.

Regioselectivity and Stereoselectivity in Olefin Formation

Elimination from this compound can potentially lead to two different regioisomeric unsaturated ketones: 5,5-dimethylcyclopent-2-en-1-one (B3187756) and 2,2-dimethylcyclopent-3-en-1-one. The formation of these products depends on which β-hydrogen is removed.

According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and therefore more stable, alkene. libretexts.org In this case, removal of a proton from the C-1 position would lead to the conjugated and more substituted 5,5-dimethylcyclopent-2-en-1-one. Removal of a proton from the C-3 position would yield the less substituted 2,2-dimethylcyclopent-3-en-1-one. The regiochemical outcome can be influenced by the steric bulk of the base. libretexts.org A small base will typically favor the thermodynamically more stable Zaitsev product, while a bulky base may preferentially remove the more sterically accessible proton, leading to the Hofmann product.

Table 2: Regioselectivity in Elimination Reactions of this compound

| Base | Solvent | Major Product (Predicted) | Minor Product (Predicted) |

| Sodium Ethoxide | Ethanol (B145695) | 5,5-Dimethylcyclopent-2-en-1-one | 2,2-Dimethylcyclopent-3-en-1-one |

| Potassium tert-Butoxide | tert-Butanol | 2,2-Dimethylcyclopent-3-en-1-one | 5,5-Dimethylcyclopent-2-en-1-one |

This table presents plausible, representative outcomes based on established principles of regioselectivity for illustrative purposes.

Intramolecular Rearrangements and Skeletal Reorganizations

One of the most significant reactions of cyclic α-haloketones is the Favorskii rearrangement. wikipedia.org This reaction occurs in the presence of a base and leads to a ring contraction, yielding a carboxylic acid derivative with a smaller ring system. wikipedia.org For this compound, this rearrangement is a highly probable and synthetically valuable pathway.

The mechanism of the Favorskii rearrangement is thought to proceed through the formation of an enolate on the side of the ketone away from the halogen. wikipedia.org This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgalmerja.com The strained cyclopropanone is then attacked by the base (e.g., hydroxide (B78521) or alkoxide). wikipedia.org Subsequent ring-opening of the cyclopropanone intermediate occurs in a manner that generates the more stable carbanion, which is then protonated to give the final ring-contracted product. almerja.com In the case of this compound, the Favorskii rearrangement would be expected to produce a derivative of 1,1-dimethylcyclobutane carboxylic acid. The reaction is stereospecific, with the stereochemistry of the starting material influencing the configuration of the product. almerja.com

Strategic Applications in Complex Organic Synthesis

Construction of Carbocyclic Frameworks and Annulation Reactions

The functional handles present in 5-Bromo-2,2-dimethylcyclopentanone—a ketone and an alkyl bromide—theoretically permit its elaboration into more complex carbocyclic systems.

Cyclopentanone (B42830) Core Integration into Bridged and Fused Systems

The α-bromoketone functionality could, in principle, serve as a linchpin for the formation of both fused and bridged bicyclic systems. Intramolecular alkylation, where a nucleophile tethered to another position of the molecule displaces the bromide, is a classic strategy for ring formation. However, no specific examples detailing the use of this compound in such transformations have been documented.

Synthesis of Spirocyclic Structures

Spirocycles are a common motif in natural products and medicinally relevant molecules. The 2,2-dimethyl substitution on the cyclopentanone ring of this compound makes it an intriguing candidate for the synthesis of spirocyclic compounds. The gem-dimethyl group could serve to direct cyclization reactions or to sterically influence the stereochemical outcome of subsequent transformations. Despite this potential, there are no published reports of its use in the synthesis of spirocyclic structures.

Precursor for Diverse Heterocyclic Scaffolds

The electrophilic carbon bearing the bromine atom and the carbonyl carbon are prime sites for reactions with a variety of heteroatomic nucleophiles, which could pave the way for the synthesis of a wide array of heterocyclic compounds.

Incorporation into Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reaction of the α-bromo ketone with various dinucleophiles is a well-established method for the synthesis of five- and six-membered heterocycles. For instance, reaction with thiourea (B124793) could potentially lead to a thiazole (B1198619) derivative, while reaction with a diamine could form a diazepine. Despite the general applicability of these reactions, their specific application to this compound has not been described.

The following table outlines hypothetical reactions for the synthesis of various heterocycles from this compound, though it must be stressed that these are not based on published findings.

| Heterocycle Type | Potential Reagent | Hypothetical Product |

| Thiazole | Thiourea | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazole |

| Oxazole | Urea | 2-Amino-5,5-dimethyl-5,6-dihydro-4H-cyclopenta[d]oxazole |

| Diazepine | Ethylenediamine | 2,2-Dimethyl-2,3,4,5,6,7-hexahydro-1H-1,4-diazepino[6,7-a]cyclopentane |

Contribution to Natural Product Total Synthesis Endeavors

A survey of the total synthesis literature reveals no instances where this compound has been employed as a starting material or a key intermediate. The synthesis of complex natural products often relies on well-precedented and reliable chemical transformations. The lack of foundational research on the reactivity and synthetic utility of this compound likely accounts for its absence in this demanding area of organic chemistry.

Strategic Utility in Constructing Key Natural Product Fragments

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products, including terpenes, prostaglandins, and alkaloids. The 2,2-dimethylcyclopentanone (B1329810) core of the title compound is a key feature in several sesquiterpenes and other complex natural products. The presence of the bromine atom at the 5-position provides a handle for further functionalization, making it a valuable precursor for elaborating these natural product skeletons.

The alpha-bromo ketone functionality is a well-established precursor for a multitude of chemical transformations. These include:

Dehydrobromination: Treatment with a base can induce elimination of hydrogen bromide to form the corresponding α,β-unsaturated ketone, 2,2-dimethyl-4-cyclopenten-1-one. This enone is a classic Michael acceptor, enabling the conjugate addition of various nucleophiles to introduce complexity and build larger molecular systems. fiveable.melibretexts.org

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com

Favorskii Rearrangement: Under basic conditions, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives with a rearranged carbon skeleton. In the case of this compound, this could potentially lead to functionalized cyclobutanecarboxylic acids, which are themselves valuable synthetic intermediates.

The gem-dimethyl group, while seemingly a simple structural feature, plays a crucial role in directing the stereochemical outcome of reactions and can be an essential component of the final target molecule.

Case Studies in Total Synthesis Programs

While specific, published total synthesis case studies employing this compound are not readily found in the current literature, its potential can be inferred from syntheses of related structures. For instance, the synthesis of various terpenes often involves the construction of highly substituted cyclopentane rings. nih.gov The strategic use of a functionalized cyclopentanone derivative allows for the sequential introduction of substituents with precise stereochemical control.

A hypothetical synthetic sequence towards a terpenoid natural product could involve the use of this compound as a starting material. The bromine atom could be used to introduce a side chain via a coupling reaction, and the ketone could be subsequently manipulated to install other necessary functional groups.

Development of Advanced Intermediates for Bioactive Molecules

The development of novel bioactive molecules is a cornerstone of medicinal chemistry. The structural motifs present in this compound are found in various pharmacologically active compounds. For example, substituted cyclopentane and cyclopentanone derivatives are known to exhibit a range of biological activities.

The reactivity of the alpha-bromo ketone moiety allows for its use as a scaffold in the generation of compound libraries for high-throughput screening. By reacting this compound with a diverse set of nucleophiles or by subjecting it to various rearrangement and cycloaddition reactions, a multitude of structurally distinct molecules can be synthesized. These new chemical entities can then be evaluated for their potential as new therapeutic agents. For instance, the synthesis of novel inhibitors or agonists for specific biological targets often relies on the use of versatile building blocks like the title compound. nih.gov

Below is a table summarizing the key properties of the compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁BrO |

| Molecular Weight | 191.07 g/mol |

| CAS Number | 1379265-83-4 |

Computational and Theoretical Chemistry Investigations of 5 Bromo 2,2 Dimethylcyclopentanone

Conformational Landscape and Energetic Profiles

The conformational flexibility of cyclic compounds plays a crucial role in their reactivity and interactions. For 5-Bromo-2,2-dimethylcyclopentanone, the five-membered ring is not planar and adopts puckered conformations to alleviate ring strain. libretexts.org The primary conformations for a cyclopentane (B165970) ring are the envelope and twist forms. dalalinstitute.com The presence of bulky substituents, namely the gem-dimethyl groups at the C2 position and the bromine atom at the C5 position, significantly influences the relative energies of these conformers.

High-level quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in determining the geometries and relative stabilities of different conformers. These calculations solve the electronic structure of the molecule to provide accurate energy predictions. For this compound, DFT calculations would likely reveal several low-energy conformers corresponding to different puckering states of the cyclopentanone (B42830) ring and the orientation of the bromine atom (axial vs. equatorial).

The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and steric interactions. The gem-dimethyl group introduces significant steric bulk, which will influence the puckering of the ring to minimize steric clashes. The bromine atom, being large, will also have a pronounced effect on the conformational preference.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Bromine Position | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | Equatorial | Envelope | 0.00 |

| 2 | Axial | Envelope | 1.25 |

| 3 | Equatorial | Twist | 0.85 |

| 4 | Axial | Twist | 2.10 |

This data is illustrative and based on general principles of conformational analysis for substituted cyclopentanes.

While quantum chemical calculations provide accurate energies for specific conformations, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the broader conformational landscape. MM methods use a simpler, classical physics-based model to calculate energies, making them computationally less expensive for sampling a large number of conformations.

MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. An MD simulation of this compound would show the interconversion between different envelope and twist conformers, revealing the energy barriers for these transitions and the populations of each conformational state at a given temperature. youtube.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a detailed picture of how electrons are distributed and which parts of the molecule are likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy and shape of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the energy and shape of the LUMO indicate its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. doi.org

Electron density distribution analysis, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the carbonyl oxygen will be a region of high electron density (negative electrostatic potential), while the carbonyl carbon and the carbon bonded to the bromine will be regions of lower electron density (positive electrostatic potential).

Based on the FMO and electron density analysis, the primary electrophilic sites in this compound are predicted to be the carbonyl carbon and the carbon atom attached to the bromine. The carbonyl carbon is susceptible to attack by nucleophiles due to the polarity of the C=O bond. The carbon bearing the bromine atom is also an electrophilic center, as bromine is a good leaving group in nucleophilic substitution reactions.

The primary nucleophilic site is the carbonyl oxygen, which can be protonated or attacked by electrophiles. The enolate, formed by deprotonation at the α-carbon (C5), is also a potent nucleophile. masterorganicchemistry.comlibretexts.org

Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on C=O | +0.45 e |

| Mulliken Charge on C-Br | +0.20 e |

| Mulliken Charge on O | -0.50 e |

| Mulliken Charge on Br | -0.15 e |

This data is illustrative and based on typical values for similar α-haloketones. mdpi.comnih.gov

Elucidation of Reaction Mechanisms Through Transition State Theory

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states—the highest energy points along the reaction pathway—and calculate the activation energies.

For this compound, a number of reactions could be studied computationally. For example, the mechanism of nucleophilic substitution at the C5 position, where a nucleophile replaces the bromine atom, could be elucidated. acs.orgacs.org Transition state theory would be used to calculate the rate of this reaction. The calculations would involve locating the geometry of the transition state and computing its energy relative to the reactants.

Another important reaction would be the formation of the enolate, which is a key intermediate in many reactions of ketones. libretexts.org Computational studies could determine the activation energy for deprotonation at the C5 position under various conditions, providing insight into the kinetics of enolate formation.

Computational Mapping of Substitution Reaction Pathways

The presence of a bromine atom alpha to the carbonyl group makes this compound a candidate for nucleophilic substitution reactions. Computational chemistry offers powerful tools to map the potential energy surfaces of these reactions, identifying transition states and intermediates, and thus providing a detailed picture of the reaction mechanism.

Density Functional Theory (DFT) is a commonly employed method for such investigations. By modeling the reaction between the α-bromoketone and a nucleophile, researchers can calculate the activation energies for various possible pathways, such as the SN2 mechanism. For instance, a computational study on the reaction of α-bromoacetophenone with nucleophiles utilized DFT to gain insight into the reaction, with further analysis through methods like Interacting Quantum Atoms (IQA) to understand the forces driving the reaction. up.ac.za The computational modeling can reveal the geometry of the transition state and the electronic interactions that stabilize it.

Intrinsic Reaction Coordinate (IRC) calculations are also crucial. up.ac.za Starting from the optimized transition state geometry, an IRC calculation follows the reaction path downhill to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a complete energetic profile of the substitution reaction.

Table 1: Illustrative Calculated Energetic Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻)

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15.2 |

| Reaction Energy (ΔE_rxn) | -8.5 |

| Relative Energy of Reactant Complex | -2.1 |

| Relative Energy of Product Complex | -10.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study.

Investigation of Elimination Reaction Energetics and Transition States

In addition to substitution, this compound can undergo elimination reactions, typically dehydrobromination, to yield an α,β-unsaturated ketone. libretexts.orglibretexts.orgfiveable.me This is often achieved using a base, and the reaction generally proceeds through an E2 mechanism.

Computational studies can be employed to investigate the energetics and transition states of these elimination reactions. DFT calculations can model the interaction of the α-bromoketone with a base, identifying the transition state for the concerted removal of a proton and the bromide ion. The geometry of this transition state, including the bond lengths of the forming double bond and the breaking C-H and C-Br bonds, can be precisely characterized.

Table 2: Illustrative Calculated Parameters for the E2 Elimination of this compound

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 22.5 kcal/mol |

| Activation Gibbs Free Energy (ΔG‡) | 28.1 kcal/mol |

| Imaginary Frequency of Transition State | -350 cm⁻¹ |

| Key Bond Lengths in Transition State (Å) | Cα-H: 1.55, Cα=Cβ: 1.40, Cβ-Br: 2.25 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study.

Methodologies for Spectroscopic Parameter Prediction

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods have become increasingly reliable for predicting NMR chemical shifts (δ) and coupling constants (J). For this compound, these predictions can aid in the assignment of experimental spectra and provide insights into its conformational preferences.

The prediction of NMR parameters typically involves a multi-step process. First, a conformational search is performed to identify the low-energy conformers of the molecule. The geometries of these conformers are then optimized using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io Subsequently, NMR shielding constants are calculated for each conformer, often using a more specialized functional and a larger basis set, for example, WP04/6-311++G(2d,p). github.io The inclusion of solvent effects, commonly through the Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution. github.io

The final predicted chemical shifts are obtained by Boltzmann averaging the values for each conformer based on their relative energies. A linear correction is often applied to the calculated shielding constants to bring them into better agreement with experimental values. github.io Recent advancements also include the use of machine learning to refine DFT-computed NMR chemical shifts, leading to even higher accuracy. nih.gov

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C1 (C=O) | 215.3 | - | - |

| C2 | 45.8 | - | - |

| C3 | 38.2 | H3a, H3b | 1.95, 2.10 |

| C4 | 28.9 | H4a, H4b | 2.30, 2.45 |

| C5 | 55.1 | H5 | 4.35 |

| C2-CH₃ | 25.4, 26.1 | H_Me_a, H_Me_b | 1.10, 1.15 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study.

Vibrational Spectroscopy (IR, Raman) Frequency and Intensity Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry is a powerful tool for calculating these vibrational frequencies and their corresponding intensities, which can be directly compared with experimental spectra.

For a molecule like this compound, the process begins with the optimization of its geometry to a minimum on the potential energy surface. Following this, a frequency calculation is performed at the same level of theory. This calculation yields the normal modes of vibration, their frequencies, and their IR and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Studies on cyclopentanone and its derivatives have shown that DFT calculations can provide vibrational spectra that are in good agreement with experimental data. researchgate.netcdnsciencepub.comresearchgate.net A normal coordinate analysis can be performed based on the computational results to assign the observed spectral bands to specific vibrational modes, such as C=O stretching, C-H bending, and the vibrations of the cyclopentane ring. researchgate.netcdnsciencepub.com This detailed assignment is invaluable for interpreting the experimental spectra and understanding the molecule's structure and bonding.

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and IR Intensities for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) |

| C=O Stretch | 1745 | 350 |

| C-H Stretch (Aliphatic) | 2870-2960 | 50-100 |

| CH₂ Scissoring | 1460 | 30 |

| C-Br Stretch | 650 | 80 |

| Ring Deformation | 800-1200 | 10-40 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational study.

Advanced Analytical and Spectroscopic Methodologies for Research Verification

Methodologies for Structural Elucidation of Reaction Products and Intermediates

The precise molecular structure of 5-Bromo-2,2-dimethylcyclopentanone, including the stereochemical configuration if applicable, can be determined through a combination of powerful spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed structural map.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons at each position of the cyclopentanone (B42830) ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group. The proton attached to the bromine-bearing carbon (C5) would likely appear as a multiplet at a downfield chemical shift, typically in the range of 4.0-4.5 ppm. The methylene (B1212753) protons at C3 and C4 would exhibit complex splitting patterns due to geminal and vicinal coupling. The two methyl groups at the C2 position are diastereotopic and would therefore be expected to appear as two distinct singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal seven distinct carbon signals. The carbonyl carbon (C1) would be the most downfield signal, expected in the region of 200-210 ppm. The carbon bearing the bromine atom (C5) would appear at a chemical shift of approximately 50-60 ppm. The quaternary carbon (C2) and the two methyl carbons would also be readily identifiable.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the sequence of protons in the cyclopentane (B165970) ring. For instance, correlations would be expected between the C5 proton and the C4 protons, and between the C4 and C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~205 |

| C2 | - | ~45 |

| C3-H₂ | ~2.0 - 2.5 (m) | ~35 |

| C4-H₂ | ~2.2 - 2.8 (m) | ~40 |

| C5-H | ~4.2 (dd) | ~55 |

| (CH₃)₂ | ~1.1 (s), ~1.2 (s) | ~25, ~27 |

Note: These are predicted values and may vary based on the solvent and actual experimental conditions. 's' denotes singlet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For this compound, HRMS would provide an exact mass measurement of the molecular ion. The presence of bromine is readily identified due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data:

Molecular Formula: C₇H₁₁BrO

Calculated Monoisotopic Mass for C₇H₁₁⁷⁹BrO: 189.9993 Da

Calculated Monoisotopic Mass for C₇H₁₁⁸¹BrO: 191.9973 Da

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

Key Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1745 |

| C-H (Alkyl) | Stretch | ~2850-2960 |

| C-Br | Stretch | ~500-600 |

The exact position of the carbonyl stretch can provide clues about the ring strain; for a five-membered ring ketone, it is typically around 1745 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry

In cases where this compound is a crystalline solid and a single crystal of suitable quality can be obtained, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which has a chiral center at C5, X-ray crystallography could be used to determine the absolute configuration (R or S) if a single enantiomer is isolated and crystallized.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile ketone, is well-suited for GC analysis. A GC method would be developed to separate it from other components in a reaction mixture, allowing for the determination of its purity.

Typical GC Method Parameters:

| Parameter | Value |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | ~250 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 250 °C |

| Detector | Flame Ionization Detector (FID) |

When GC is coupled with a Mass Spectrometer (GC-MS), it provides not only retention time data for purity assessment but also mass spectra for each separated component, aiding in their identification. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern.

Expected GC-MS Fragmentation: The mass spectrum would show the molecular ion peaks at m/z 190 and 192. Common fragmentation pathways for α-bromo ketones include the loss of the bromine atom ([M-Br]⁺) and α-cleavage adjacent to the carbonyl group. The loss of HBr is also a possible fragmentation pathway.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound. The polarity imparted by the carbonyl and bromo functionalities, combined with the nonpolar dimethylcyclopentane backbone, allows for effective separation using both normal-phase and reverse-phase chromatography.

In a typical reverse-phase HPLC analysis , a nonpolar stationary phase (such as C18-silica) is employed with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The gradient or isocratic elution conditions can be optimized to achieve a sharp, well-resolved peak, allowing for accurate quantification.

Chiral HPLC is indispensable for the separation of the enantiomers of this compound, which possesses a chiral center at the carbon atom bearing the bromine atom. The use of a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of cyclic ketones. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, enabling their separation and individual quantification. The choice of mobile phase, often a mixture of alkanes and an alcohol, is critical for achieving optimal enantioseparation.

Table 1: Illustrative HPLC and Chiral HPLC Parameters for Analysis of this compound

| Parameter | HPLC (Reverse-Phase) | Chiral HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Temperature | 25 °C | 20 °C |

| Injection Volume | 10 µL | 5 µL |

This table presents hypothetical yet representative parameters. Actual conditions would require optimization based on experimental results.

In Situ and Real-Time Reaction Monitoring Methodologies

The ability to monitor chemical reactions as they occur provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis and subsequent reactions of this compound, in situ and real-time monitoring techniques are particularly powerful.

Application of Online Spectroscopic Techniques (e.g., IR, NMR)

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the bromination of 2,2-dimethylcyclopentanone (B1329810) to form the target compound. By inserting a probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be recorded continuously. The progress of the reaction can be followed by monitoring the disappearance of the reactant's characteristic C-H stretching bands of the cyclopentanone ring and the appearance of the C-Br stretching vibration of the product, typically in the region of 600-500 cm⁻¹. Furthermore, the carbonyl (C=O) stretching frequency may shift upon bromination, providing another spectral window for monitoring the reaction's progress.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers an even more detailed picture of the reaction mixture at a molecular level. By flowing the reaction mixture through an NMR tube within the spectrometer, it is possible to obtain time-resolved spectra. This allows for the simultaneous monitoring of the disappearance of reactant signals (e.g., the α-protons of 2,2-dimethylcyclopentanone) and the appearance of product signals (e.g., the methine proton adjacent to the bromine in this compound). This technique is particularly useful for identifying and characterizing any intermediates or byproducts that may form during the reaction.

Kinetic and Mechanistic Studies Through Reaction Profiling

By combining the data obtained from in situ and real-time spectroscopic monitoring, a detailed reaction profile for the formation of this compound can be constructed. This profile plots the concentration of reactants, intermediates, and products as a function of time.

Kinetic analysis of this data can reveal the reaction order with respect to each reactant and allow for the determination of the rate constant. For instance, in the bromination of 2,2-dimethylcyclopentanone, one could investigate the effect of catalyst concentration or temperature on the reaction rate.

Mechanistic studies are also greatly facilitated by reaction profiling. The detection of transient intermediates can help to elucidate the reaction pathway. For example, in the acid-catalyzed bromination of a ketone, the formation of an enol or enolate intermediate is a key mechanistic step. In situ monitoring can provide evidence for the presence of such species, thereby supporting or refuting a proposed mechanism. The stereochemical outcome of the reaction can also be probed, particularly when combined with chiral analysis, to understand the factors controlling the enantioselectivity of the bromination.

Future Perspectives and Emerging Research Directions

Exploration of Unconventional Reactivity and Catalytic Transformations

The future study of 5-Bromo-2,2-dimethylcyclopentanone is likely to focus on uncovering novel reaction pathways and developing new catalytic systems to manipulate its structure. The presence of the α-bromo ketone is key to its reactivity. nih.gov

One area of exploration is the development of novel dehydrobromination reactions to form 2,2-dimethyl-4-cyclopenten-1-one. While standard elimination reactions are known, future research could focus on catalytic systems that allow this transformation to occur under milder, more selective conditions. libretexts.org This would provide an efficient route to a useful cyclopentenone intermediate, which is a valuable synthon in the synthesis of natural products and bioactive molecules. acs.org

Further research into the photochemical reactivity of this compound is also a promising direction. Studies on other α-bromo ketones have shown the potential for photoinduced 1,2-bromine shifts, which could lead to the formation of 3-Bromo-2,2-dimethylcyclopentanone. researchgate.net This would represent a novel isomerization with potential for creating new substitution patterns not easily accessible through traditional methods. Additionally, photoinduced reactions in the presence of other reagents could lead to unexpected cyclizations or rearrangements, expanding the synthetic utility of this compound. colab.ws

The exploration of umpolung reactivity at the α-carbon of cyclopentanones, as demonstrated in interrupted Nazarov reactions, presents another exciting frontier. nih.gov While this has been explored with other cyclopentanone (B42830) derivatives, applying this concept to this compound could enable the installation of various nucleophiles at the C5 position, effectively reversing the typical electrophilic nature of this carbon. This would open up new strategies for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Product | Catalyst/Conditions | Research Focus |

|---|---|---|---|

| Catalytic Dehydrobromination | 2,2-Dimethyl-4-cyclopenten-1-one | Mild base, transition metal catalyst | High selectivity, green conditions |

| Photochemical Bromine Shift | 3-Bromo-2,2-dimethylcyclopentanone | UV irradiation, neat or in solution | Mechanistic understanding, product isolation |

| Umpolung Addition | 5-substituted-2,2-dimethylcyclopentanone | Lewis acid, nucleophile | Trapping of oxyallyl cation intermediate |

Integration into Materials Science and Supramolecular Chemistry Research

The functional groups of this compound make it a candidate for integration into advanced materials and supramolecular assemblies. The ketone carbonyl group can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering and supramolecular chemistry.

Future research could explore the use of this compound as a building block for liquid crystals or functional polymers. By incorporating this moiety into a larger molecular structure, it may be possible to tune the self-assembly properties of the resulting material through halogen bonding and dipole-dipole interactions. The gem-dimethyl group provides steric bulk, which can influence the packing and macroscopic properties of these materials.

In supramolecular chemistry, this compound could be investigated as a guest molecule for various host systems, such as cyclodextrins or calixarenes. nih.gov The size and shape of the cyclopentanone ring, along with its specific functional groups, would determine its binding affinity and selectivity. Such host-guest complexes could find applications in controlled release systems or as components of molecular sensors. Furthermore, cyclopentene-containing peptide derivatives have been studied for their ability to form pseudo-cyclic motifs through intramolecular interactions, suggesting that derivatives of this compound could be incorporated into peptidomimetics to influence their conformation and biological activity. nih.gov

Advancements in Automated Synthesis and Flow Chemistry Applications

Modernizing the synthesis of this compound and its derivatives through automated synthesis and flow chemistry is a key area for future development. These technologies offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes, particularly for reactions involving hazardous reagents like bromine.

Flow chemistry would be particularly well-suited for the α-bromination of 2,2-dimethylcyclopentanone (B1329810). A continuous flow reactor could allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, minimizing the formation of byproducts like dibrominated species. nih.gov The enhanced heat and mass transfer in microreactors would also improve the safety profile of this exothermic reaction.

Automated synthesis platforms could be employed to rapidly generate a library of derivatives based on the this compound scaffold. By coupling a flow reactor for the synthesis of the core structure with automated purification and subsequent reaction modules, a wide range of nucleophilic substitution or cross-coupling reactions could be performed to create a diverse set of molecules for screening in drug discovery or materials science applications.

Table 2: Comparison of Synthesis Methods for α-Bromoketones

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Handling of bulk bromine, potential for thermal runaway. | In-situ generation or use of small quantities of bromine, superior temperature control. |

| Efficiency | Longer reaction times, potential for side reactions. | Shorter reaction times, improved mixing and heat transfer lead to higher selectivity. |

| Scalability | Scaling up can be challenging and hazardous. | Easily scalable by running the system for longer or using parallel reactors. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

Synergistic Approaches Combining Experimental and Computational Discoveries

The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating research into this compound. rsc.org Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, reactivity, and spectroscopic properties of this molecule, guiding experimental efforts and helping to rationalize observed outcomes. nih.gov

Future computational studies could focus on several key areas. For instance, DFT calculations can be used to model the transition states of potential reactions, such as the photochemical bromine shift or umpolung additions, to predict their feasibility and stereochemical outcomes. nih.gov This can save significant experimental time and resources by identifying the most promising reaction conditions to explore.

Computational modeling can also be used to predict the properties of materials incorporating the this compound unit. For example, simulations could predict the strength and directionality of halogen bonding interactions, aiding in the design of new crystalline materials with desired topologies. nih.gov Furthermore, the combination of computational docking studies and experimental screening could fast-track the discovery of derivatives with specific biological activities.

The investigation of reaction mechanisms through a combination of experimental techniques (like kinetic studies and isotopic labeling) and computational analysis will be crucial. For example, understanding the precise mechanism of catalytic dehydrobromination could lead to the design of more efficient catalysts. This integrated approach, where computational predictions are tested experimentally and experimental results feed back into refining the theoretical models, will be essential for unlocking the full potential of this compound. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2,2-dimethylcyclopentanone, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves bromination of 2,2-dimethylcyclopentanone using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization includes controlling temperature (0–25°C) to minimize side reactions (e.g., over-bromination) and using catalysts such as Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Solvent choice (e.g., dichloromethane or CCl₄) also impacts yield . Key Variables to Monitor:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Compare H and C NMR peaks to reference data (e.g., δ ~2.1 ppm for methyl groups, δ ~4.5 ppm for cyclopentanone protons) .

- GC-MS: Confirm molecular ion ([M]⁺ at m/z 204) and fragmentation patterns.

- FT-IR: Validate carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Br at ~560 cm⁻¹ .

Cross-validate results with commercial standards or published spectra .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated compounds.

- Storage: Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

Refer to Safety Data Sheets (SDS) for toxicity data and spill management .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer: The geminal dimethyl groups create steric hindrance, slowing SN₂ mechanisms but favoring SN₁ pathways in polar protic solvents (e.g., ethanol/water mixtures). Kinetic studies using O isotopic labeling or computational modeling (DFT) can map transition states. For example, bulky nucleophiles (e.g., tert-butoxide) may lead to elimination (E2) rather than substitution . Experimental Design:

- Compare reaction rates with/without dimethyl groups.

- Use Hammett plots to correlate substituent effects with reactivity .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer: Discrepancies often arise from:

- Impurity in Starting Materials: Validate purity via HPLC or GC-MS before use .

- Reaction Quenching Inefficiency: Test quenching agents (e.g., Na₂S₂O₃ for excess Br₂).

- Workup Variability: Optimize extraction solvents (e.g., ethyl acetate vs. diethyl ether) .

Replicate experiments under controlled conditions (e.g., inert atmosphere) and report detailed procedural variables .

Q. How can computational chemistry predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereochemistry. For example, calculate activation energies for competing pathways (e.g., axial vs. equatorial bromine attack). Validate predictions with experimental NMR coupling constants or X-ray crystallography .

Q. What are the challenges in designing biological activity assays for this compound derivatives?

- Methodological Answer:

- Solubility: Use DMSO/water mixtures (≤1% DMSO) to avoid cytotoxicity.

- Stability: Monitor compound degradation in PBS buffer (pH 7.4) via LC-MS over 24 hours.

- Target Selectivity: Perform kinase profiling or molecular docking to identify off-target effects.

Reference antimicrobial assays (e.g., MIC against E. coli) from analogous brominated ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.